molecular formula C7H6BrNO3 B1375941 2-Bromo-6-methoxynicotinic acid CAS No. 1009735-25-4

2-Bromo-6-methoxynicotinic acid

Cat. No.: B1375941
CAS No.: 1009735-25-4
M. Wt: 232.03 g/mol
InChI Key: QAKXQUBZHUHURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-methoxynicotinic acid ( 1009735-25-4) is a brominated nicotinic acid derivative with a molecular formula of C7H6BrNO3 and a molecular weight of 232.03 g/mol . This compound is characterized by a methoxy group at the 6-position and a bromine atom at the 2-position of the pyridine ring, a structure that makes it a valuable building block in organic synthesis . As a versatile synthetic intermediate, it is commonly used in cross-coupling reactions, such as Suzuki-Miyaura couplings, to create more complex bi-aryl systems. It also serves as a precursor in the development of pharmaceutical candidates and agrochemicals, where its functional groups allow for further chemical modifications . Researchers value this compound for constructing molecular scaffolds with potential biological activity. Calculated properties include a predicted density of 1.7±0.1 g/cm³ and a boiling point of 322.3±42.0 °C at 760 mmHg . Please handle with care; this product is labeled with GHS06 hazard symbols and carries hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKXQUBZHUHURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856865
Record name 2-Bromo-6-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009735-25-4
Record name 2-Bromo-6-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Bromo 6 Methoxynicotinic Acid

Direct Synthetic Routes and Optimization

The direct synthesis of 2-bromo-6-methoxynicotinic acid often involves the strategic introduction of functional groups onto a pre-existing pyridine (B92270) core. These methods are designed to achieve high regioselectivity, ensuring the bromine atom and the carboxylic acid group are positioned at the desired C2 and C3 positions of the pyridine ring, respectively.

Regioselective Functionalization Approaches

Achieving the desired substitution pattern on the pyridine ring is a significant challenge in the synthesis of compounds like this compound. The inherent electronic properties of the pyridine ring often lead to a mixture of isomers. However, researchers have developed various strategies to control the regioselectivity of these reactions. thieme-connect.dechemrxiv.org One common approach involves the use of directing groups or the careful control of reaction conditions to favor the formation of the desired isomer. While specific examples for the direct C-H functionalization to yield this compound are not extensively detailed in the provided results, the principles of regioselective pyridine functionalization are well-established and form the basis for these synthetic routes. thieme-connect.dechemrxiv.org

Conversion from Precursor Pyridine Compounds (e.g., 2-bromo-6-methoxypyridine)

A widely utilized and effective method for the synthesis of this compound involves the conversion of a suitable precursor, such as 2-bromo-6-methoxypyridine (B1266871). This strategy takes advantage of the pre-existing bromo- and methoxy-substituted pyridine ring, simplifying the subsequent carboxylation step.

One documented method involves the lithiation of 2-bromo-6-methoxypyridine. In this process, a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), is used to deprotonate the pyridine ring. This deprotonation occurs selectively at the C3 position due to the directing effects of the adjacent methoxy (B1213986) group. The resulting lithiated intermediate is then quenched with a source of carbon dioxide, such as dry ice (solid CO2), to introduce the carboxylic acid group at the C3 position, yielding the desired this compound.

Another potential, though less directly documented approach for this specific compound, is the bromination of 6-methoxynicotinic acid. This would involve the electrophilic substitution of a bromine atom onto the pyridine ring. Careful control of the reaction conditions would be crucial to ensure the selective bromination at the C2 position.

Derivatization Strategies: Synthesis of Esters and Other Functional Analogs

The carboxylic acid group of this compound can be readily converted into other functional groups, such as esters. This derivatization is often a necessary step for subsequent reactions, such as cross-coupling reactions, where the ester may be more compatible with the reaction conditions or may offer advantages in terms of purification and handling.

Methyl Ester Formation of this compound

The formation of the methyl ester, methyl 2-bromo-6-methoxynicotinate, is a common derivatization of this compound. chemimpex.comchemsrc.com This transformation is typically achieved through standard esterification methods.

One common method involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Another approach is to first convert the carboxylic acid to a more reactive species, such as an acyl chloride, by treating it with a reagent like thionyl chloride or oxalyl chloride. This acyl chloride is then reacted with methanol to form the methyl ester. The resulting methyl 2-bromo-6-methoxynicotinate is a versatile intermediate in its own right, often used in cross-coupling reactions like the Suzuki and Heck reactions to build more complex molecular architectures. chemimpex.com

Exploration of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and improve sustainability. kahedu.edu.ingcande.org These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. kahedu.edu.ingcande.org

In the context of synthesizing this compound and its derivatives, several green chemistry principles can be considered. For instance, developing catalytic methods for the direct C-H functionalization of pyridines would be a greener alternative to stoichiometric reactions that generate more waste. chemrxiv.org The use of safer solvents and reagents is another key aspect. Whenever possible, replacing hazardous solvents with more benign alternatives like water or solvent-less reaction conditions is preferred. kahedu.edu.in

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 6 Methoxynicotinic Acid

Influence of Substituent Effects on Pyridine (B92270) Ring Reactivity

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This characteristic makes the ring generally resistant to electrophilic aromatic substitution (EAS) but highly susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen. uoanbar.edu.iqyoutube.com The presence of bromine, methoxy (B1213986), and carboxyl substituents further modulates this reactivity.

Electronic and Steric Properties of Bromine and Methoxy Groups

The reactivity of the pyridine core in 2-bromo-6-methoxynicotinic acid is significantly influenced by the electronic and steric nature of its substituents.

Bromine Atom (at C2): The bromine atom exerts a strong electron-withdrawing inductive effect (-I), further decreasing the electron density of the pyridine ring. This effect enhances the ring's susceptibility to nucleophilic attack. Its position at C2, adjacent to the ring nitrogen, makes this site particularly electrophilic. uoanbar.edu.iq Bromine is also an excellent leaving group, a crucial feature for nucleophilic substitution reactions. sci-hub.se

Methoxy Group (at C6): The methoxy group exhibits a dual electronic nature. It is electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity but is electron-donating through resonance (+R effect) by delocalizing a lone pair of electrons into the ring. In aromatic systems, the resonance effect often predominates, increasing electron density, especially at the ortho and para positions. However, in the context of the already electron-poor pyridine ring, its primary role is to influence the regioselectivity of reactions.

Carboxylic Acid Group (at C3): The carboxylic acid group is strongly electron-withdrawing (-I and -R effects), further deactivating the ring towards electrophiles but activating it for nucleophilic substitution.

The combined influence of the ring nitrogen and the electron-withdrawing bromine and carboxylic acid groups makes the pyridine ring in this molecule highly electrophilic.

PropertyBromine (at C2)Methoxy Group (at C6)Carboxylic Acid (at C3)Pyridine Nitrogen
Inductive Effect -I (Electron-withdrawing)-I (Electron-withdrawing)-I (Electron-withdrawing)-I (Electron-withdrawing)
Resonance Effect -+R (Electron-donating)-R (Electron-withdrawing)-R (Electron-withdrawing)
Net Electronic Effect on Ring DeactivatingModulatingDeactivatingDeactivating
Steric Hindrance ModerateModerateModerate-

This table summarizes the electronic and steric contributions of the functional groups on the pyridine ring.

Nucleophilic Substitution Reactions at the Pyridine Core

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. This mechanism typically involves the addition of a nucleophile to the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. uci.edu The presence of electron-withdrawing groups, like the bromine and the ring nitrogen, stabilizes this anionic intermediate, thereby promoting the reaction. nih.gov

Displacement of the Bromine Atom

The C2 position, where the bromine atom is located, is the most activated site for nucleophilic attack. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the bromine atom itself. Consequently, the bromine atom can be readily displaced by a wide range of nucleophiles.

Common nucleophiles used in these reactions include:

Amines (R-NH₂)

Alkoxides (RO⁻)

Thiolates (RS⁻)

Cyanide (CN⁻)

The high reactivity of 2-halopyridines in SNAr reactions is a well-established principle in heterocyclic chemistry. sci-hub.seacs.org For instance, the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the importance of the halogen's electronegativity in activating the substitution site. acs.org While fluorine is more activating, bromine remains an excellent and commonly used leaving group for these transformations.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position can undergo reactions typical of aromatic carboxylic acids, such as esterification, amide formation, and reduction. One of the most significant transformations is decarboxylation.

Decarboxylation Reactions and Mechanistic Insights

Decarboxylation is a chemical reaction that removes the carboxyl group as carbon dioxide (CO₂). wikipedia.org The decarboxylation of nicotinic acid and its derivatives typically requires high temperatures and sometimes the presence of a catalyst, such as copper chromite. nih.govyoutube.com

The mechanism for the decarboxylation of pyridinecarboxylic acids is thought to proceed through a zwitterionic intermediate. The stability of the carbanion formed after the loss of CO₂ is a critical factor determining the reaction rate. wikipedia.org

Proposed Mechanism:

Protonation/Zwitterion Formation: The reaction is often initiated by the formation of a zwitterion, where the acidic proton of the carboxyl group protonates the basic ring nitrogen.

CO₂ Elimination: The C-C bond between the pyridine ring and the carboxyl group breaks, releasing a molecule of CO₂. This step is facilitated by the electron-withdrawing nature of the protonated pyridine ring, which can stabilize the resulting carbanion at the C3 position.

Protonation: The C3 carbanion is then protonated by a proton source in the reaction medium, yielding the final decarboxylated pyridine derivative.

Reductive and Oxidative Conversions

The chemical behavior of this compound under reductive and oxidative conditions is dictated by its constituent functional groups: the brominated pyridine ring, the carboxylic acid, and the methoxy group.

Reductive Conversions: The most reactive site for reduction is the carbon-bromine bond. Halogenated aromatic systems, including bromopyridines, are susceptible to reductive dehalogenation. This can be achieved through various methods, including catalytic hydrogenation, electroreductive cleavage, or the use of reducing agents. For instance, electrochemical methods have been shown to be effective for the debrominative hydrogenation of 2-bromo-N-aryl acetamides, proceeding via C-Br bond activation. While specific studies on this compound are not prevalent, the principles of reductive C-Br bond cleavage are well-established and applicable. The pyridine ring itself can be reduced under more forcing conditions, but this typically requires high pressure and specialized catalysts.

Oxidative Conversions: The pyridine ring is generally resistant to oxidation, especially when substituted with an electron-withdrawing carboxylic acid group. The methoxy group is also relatively stable under typical oxidative conditions. However, under harsh oxidative environments, degradation of the molecule can occur. For instance, in strongly oxidizing reaction media, decarboxylation of nicotinic acid to pyridine can be catalyzed by metals like cobalt at high temperatures and pressures. The oxidative stability of molecules is complex and can be influenced by the presence of prooxidants and antioxidants. The primary focus of this molecule's reactivity, however, lies in the transformations of the C-Br bond rather than oxidative degradation.

Metal-Catalyzed Coupling Reactions

The presence of a bromine atom at the 2-position makes this compound a valuable substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound is a prime site for such transformations. For these reactions to proceed efficiently, the carboxylic acid group is often converted to an ester, such as a methyl ester, to prevent interference with the basic conditions commonly employed.

One of the most important reactions in this class is the Buchwald-Hartwig amination , which forms C-N bonds. This reaction couples aryl halides with amines in the presence of a palladium catalyst and a strong base. The reaction is highly dependent on the choice of ligand, base, and solvent. While specific yield data for this compound is not widely published, practical methods for the amination of various 2-bromopyridines have been developed, providing a framework for its application.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂XPhost-BuONaToluene80-110
Pd₂(dba)₃BINAPCs₂CO₃Dioxane100
[Pd(allyl)Cl]₂t-BuXPhosK₃PO₄THF80

This table represents typical conditions for the Buchwald-Hartwig amination of 2-bromopyridine derivatives and serves as a guide for potential conditions for this compound or its esters.

Another key transformation is the Suzuki-Miyaura coupling , which forms C-C bonds by reacting the aryl bromide with an organoboron compound. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, highlighting the potential for direct coupling without the need for protecting groups in some cases nih.gov.

Investigations into Oxidative Addition and Reductive Elimination Pathways

The catalytic cycle of palladium-catalyzed cross-coupling reactions fundamentally involves two key steps: oxidative addition and reductive elimination .

Oxidative Addition: This is often the rate-determining step of the catalytic cycle. It involves the insertion of the low-valent palladium(0) catalyst into the carbon-bromine bond of the aryl halide. This process results in the formation of a square planar palladium(II) complex, with the aryl group and the bromide now bonded to the metal center.

Mechanism: The oxidative addition of aryl halides to Pd(0) is generally believed to proceed through a three-centered concerted mechanism. However, factors such as the nature of the phosphine ligand, the solvent, and the electronic properties of the aryl halide can influence the reaction pathway. For 2-halopyridines, the nitrogen atom can play a significant role in the reaction mechanism.

Kinetics: Kinetic studies on the oxidative addition of aryl bromides to palladium(0) complexes have shown that the reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the reaction. The rate of oxidative addition of ortho-substituted aryl halides to Pd(0)(PPh₃)₄ has been studied, and it was found that hindered aryl bromides can be more reactive than the corresponding iodides researchgate.net.

Recent research has also explored the oxidative addition of aryl bromides to palladium(I) centers, generating organometallic palladium(III) complexes. Kinetic and thermodynamic properties of this process have been investigated using techniques like cryo stopped-flow spectroscopy, revealing similarities to radical oxidative addition pathways observed for nickel(I) systems illinois.educhemrxiv.orgchemrxiv.org.

Table 2: Experimental Eyring Parameters for the Generation of Pd(III) Complexes via Oxidative Addition

LigandΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)ΔG‡₂₉₈ (kcal/mol)
Ligand 110.5 ± 0.4-25.1 ± 1.418.0 ± 0.1
Ligand 211.2 ± 0.6-23.5 ± 2.018.2 ± 0.1
Ligand 39.9 ± 0.5-28.9 ± 1.818.5 ± 0.1
Ligand 412.6 ± 0.3-18.7 ± 1.018.2 ± 0.1

Data adapted from studies on model systems investigating the oxidative addition to Pd(I) centers. These parameters provide insight into the activation barriers of such processes. illinois.edu

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst. For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the palladium center. This step is generally faster than oxidative addition.

Radical Chemistry Involving this compound and its Intermediates

Beyond two-electron ionic pathways, this compound and its intermediates can participate in reactions involving one-electron processes, leading to the formation of radical species.

A significant radical pathway for carboxylic acids is decarboxylative functionalization . In this process, the carboxylic acid group is removed, and a new bond is formed at that position via a radical intermediate. Photoredox catalysis has emerged as a powerful tool for initiating such reactions under mild conditions.

The mechanism generally involves the oxidation of the carboxylate to an acyloxy radical, which then rapidly undergoes decarboxylation to form an aryl radical. This highly reactive aryl radical can then be trapped by a suitable reagent to form the final product. For instance, a general catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been reported, which proceeds through an aryl radical intermediate acs.org. This strategy can be used for bromodecarboxylation or iododecarboxylation by employing reagents like N-iodosuccinimide acs.org.

Dual catalytic systems, combining a photoredox catalyst with another catalyst (e.g., palladium, nickel, or a thiol), can enable a wide range of decarboxylative functionalizations sioc.ac.cnnih.gov. For example, the combination of photoredox and palladium catalysis can achieve the decarboxylative allylation of N-protected α-amino acids nih.gov. While not specifically demonstrated for this compound, these methodologies suggest that it could potentially undergo radical decarboxylation to form a 2-bromo-6-methoxypyridinyl radical, which could then engage in various bond-forming reactions.

The Hunsdiecker–Borodin reaction is a classic example of a halodecarboxylation reaction that proceeds through a radical mechanism. It involves the treatment of a silver salt of a carboxylic acid with a halogen. The reaction is thought to proceed via the formation of an unstable acyl hypohalite, which homolytically cleaves to form an acyloxy radical, followed by loss of CO₂ to generate an alkyl or aryl radical that is then trapped by a halogen atom acs.orgnih.gov.

Applications As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The structural framework of 2-bromo-6-methoxynicotinic acid makes it an ideal starting material for the synthesis of more complex heterocyclic systems. Pyridine-based structures are fundamental components in many biologically active molecules, and this compound serves as a key scaffold for their elaboration. bldpharm.com

One significant application is in the creation of sophisticated ligands for stabilizing unique metal complexes. For instance, derivatives like 2-Bromo-6-alkylaminopyridines are synthesized and used to build tren-based scaffolded ligands. These complex structures are designed to form Extended Metal Atom Chains (EMACs), which are multimetallic complexes with novel magnetic properties derived from direct metal-to-metal communication. The synthesis of these ligands often involves high-pressure and high-temperature methods to successfully substitute the bromine atom.

In another example, the related compound 6-bromo-2-methoxy-3-aminopyridine, which shares the core bromo-methoxypyridine structure, serves as a crucial intermediate in the synthesis of novel gamma-secretase modulators (GSMs). The synthesis involves a nucleophilic aromatic substitution to introduce the methoxy (B1213986) group, followed by further coupling reactions to build the final complex heterocyclic modulator. This highlights the utility of the bromo-methoxypyridine core in assembling intricate, multi-ring systems designed for specific biological targets.

Precursor in the Synthesis of Advanced Organic Scaffolds

Beyond simple heterocycles, this compound and its close derivatives are precursors to advanced organic scaffolds with significant functional properties. These scaffolds form the core of molecules designed for specific applications in materials science and pharmacology.

A notable example is the use of its derivatives in creating highly structured, scaffolded ligands capable of forming stable multimetallic complexes. Researchers have successfully synthesized 2-Bromo-6-methylaminopyridine and attempted to attach it to a tren (tris(2-aminoethyl)amine) scaffold. This approach aims to create ligands that can stabilize linear chains of metal atoms, a significant challenge in inorganic synthesis due to the inherent instability of most metal-metal bonds. The resulting EMACs are considered advanced scaffolds with potential applications in molecular electronics and magnetism. The synthesis of these complex scaffolds relies on the reactivity of the bromo-substituted pyridine (B92270) ring.

Utilization in Medicinal Chemistry Research for Diverse Compound Libraries

The pyridine ring is a privileged structure in medicinal chemistry, appearing in a vast number of marketed drugs. bldpharm.com this compound is an excellent starting point for generating diverse compound libraries for drug discovery research. Its functional groups provide multiple handles for chemical modification, allowing chemists to systematically alter the structure to explore structure-activity relationships (SAR).

This is exemplified in the development of gamma-secretase modulators (GSMs) for potential Alzheimer's disease therapy. Researchers have synthesized a focused library of compounds by modifying the "B-ring" of a lead molecule, incorporating methoxypyridyl functionalities derived from precursors like 2,6-dibromo-3-aminopyridine. This strategy aims to enhance the potency and improve the physicochemical properties of the drug candidates.

Furthermore, the utility of bromo-substituted heterocycles in building compound libraries is demonstrated in the synthesis of ligands for Src homology 3 (SH3) domains, which are important targets in cancer and immunology research. In a relevant study, selective Buchwald-Hartwig amination was used on 6-bromo-2-chloroquinoline (B23617) to prepare a range of new 6-heterocyclic substituted 2-aminoquinolines. This work highlights how a halogenated heterocyclic core can be sequentially and selectively functionalized to produce a library of related compounds with varying substituents, leading to the identification of ligands with increased binding affinity. The principles of this synthetic approach are directly applicable to this compound for creating diverse libraries targeting various biological endpoints.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)benchchem.comjocpr.com

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of 2-Bromo-6-methoxynicotinic acid. DFT methods, such as those using the B3LYP hybrid functional, can model various properties of the molecule with a high degree of accuracy. researchgate.net These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.

Prediction of Electron Density Distributions and Electrophilic/Nucleophilic Sites

DFT calculations are instrumental in mapping the electron density distribution across the this compound molecule. This distribution is key to identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

For this compound, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing bromine (-Br) atom, along with the carboxylic acid group (-COOH), create a complex electronic landscape on the pyridine (B92270) ring. Molecular Electrostatic Potential (MEP) maps, generated through DFT, visually represent this landscape, with regions of negative potential (red/yellow) indicating likely sites for electrophilic attack and regions of positive potential (blue) indicating sites susceptible to nucleophilic attack. jocpr.com This analysis helps predict how the molecule will interact with other reagents. mdpi.com

Table 1: Global Reactivity Descriptors derived from Conceptual DFT

This table illustrates typical global reactivity descriptors that can be calculated for this compound to predict its chemical behavior. These values are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Descriptor Formula Interpretation
Ionization Potential (IP)I = -EHOMOEnergy required to remove an electron.
Electron Affinity (EA)A = -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Global Electrophilicity (ω)ω = χ² / (2η)Propensity of the species to accept electrons.

Note: The values in this table are illustrative of the outputs from DFT calculations.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry provides a window into the dynamic processes of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient structures. For this compound, a common and synthetically important transformation is the Suzuki-Miyaura cross-coupling reaction, where the bromine atom is substituted.

DFT calculations can model the entire reaction pathway for such a substitution. This involves mapping the potential energy surface of the reaction, identifying the structures of the reactants, intermediates, transition states, and products. The transition state is a critical point on this pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. Determining the geometry and energy of these transition states is fundamental to understanding the reaction's kinetics and mechanism.

Calculation of Activation Energies for Key Transformations

A direct outcome of elucidating the reaction pathway is the ability to calculate activation energies (or activation barriers). The activation energy is the energy difference between the reactants and the transition state. This value is a critical determinant of the reaction rate.

By calculating the activation energies for potential transformations of this compound, such as the aforementioned Suzuki coupling, chemists can predict the feasibility of a reaction under specific conditions. For instance, comparing the activation energies for substitution at different positions on the molecule can explain the regioselectivity of a reaction. These theoretical calculations can guide the optimization of reaction conditions, such as temperature and catalyst choice, to improve reaction yields and efficiency.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, including molecular dynamics (MD) simulations, are used to study the three-dimensional structure and flexibility of this compound. elifesciences.orgmdpi.com The molecule's conformation—the spatial arrangement of its atoms—can significantly influence its physical properties and biological activity.

Conformational analysis explores the different spatial arrangements of the molecule and their relative energies. For this compound, this involves studying the rotation around the single bonds, particularly the bond connecting the carboxylic acid group to the pyridine ring. The analysis identifies the most stable, low-energy conformations that the molecule is likely to adopt. Intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal structure, can also be investigated using these models. mdpi.com

Table 2: Predicted Collision Cross Section (CCS) Data

Computational modeling can predict properties like the collision cross-section, which is relevant for analytical techniques such as ion mobility-mass spectrometry. The following table shows predicted CCS values for different adducts of a related isomer, 5-bromo-6-methoxynicotinic acid, calculated using computational methods.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺231.96039138.2
[M+Na]⁺253.94233141.3
[M-H]⁻229.94583137.0

Data sourced from PubChemLite for the isomer 5-bromo-6-methoxynicotinic acid and is illustrative of the type of data generated through molecular modeling. mdpi.com

Theoretical Prediction of Redox Potentials

The redox potential of a molecule describes its tendency to be oxidized or reduced. Theoretical methods can be employed to predict these potentials, offering insight into the molecule's behavior in electrochemical environments and its potential role in electron transfer processes. mdpi.comnih.gov

The calculation of redox potentials is a complex task that often involves thermodynamic cycles, such as the Born-Haber cycle, in conjunction with quantum chemical calculations. nih.gov These calculations must account for the energy change in the gas phase and, crucially, the solvation energies of the oxidized and reduced species. mdpi.com DFT calculations have been successfully used to determine the reduction potentials for a wide range of substituted pyridine compounds, showing a linear correlation between the calculated LUMO energy and the experimental reduction potential. core.ac.uk While specific studies on the redox potential of this compound are not widely reported, the established methodologies suggest that its electrochemical properties are amenable to theoretical prediction. nih.govcore.ac.uk

Comparative Academic Studies with Structural Analogs and Isomers

Impact of Positional Isomerism on Synthesis and Reactivity

The location of the bromine atom and the methoxy (B1213986) group on the pyridine (B92270) ring dramatically alters the compound's reactivity and synthetic accessibility.

Synthesis: The synthesis of 2-bromo-6-methoxynicotinic acid typically involves the direct bromination of 6-methoxynicotinic acid. In contrast, the synthesis of its isomer, 5-bromo-6-methoxynicotinic acid, often starts from a different precursor, such as 5-bromo-6-hydroxynicotinic acid, which is then methylated.

Reactivity: The position of the bromine atom significantly affects the reactivity of these isomers in cross-coupling reactions. For instance, this compound demonstrates higher reactivity in palladium-catalyzed reactions, such as those with methyl acrylate. This enhanced reactivity is attributed to the steric environment around the bromine atom at the 2-position, which is more favorable for the insertion of the palladium catalyst compared to the more sterically hindered 5-position.

AttributeThis compound5-Bromo-6-methoxynicotinic acid
CAS Number 1009735-25-4 1186194-46-6 synquestlabs.com
Molecular Formula C₇H₆BrNO₃ uni.luC₇H₆BrNO₃ uni.lu
Molecular Weight 232.03 g/mol 232.033 g/mol synquestlabs.com
Typical Synthesis Bromination of 6-methoxynicotinic acid Methylation of 5-bromo-6-hydroxynicotinic acid
Reactivity in Pd-Coupling Higher Lower

Synthesis: The synthetic route to 6-bromo-2-methoxynicotinic acid often involves a multi-step process, potentially starting from a di-substituted pyridine and introducing the carboxylic acid group later in the sequence. This can be more complex than the synthesis of the 2-bromo isomer.

Reactivity: The electronic properties of the pyridine ring are significantly altered between these two isomers. In this compound, the electron-withdrawing bromine atom is at a position activated for nucleophilic substitution, while the methoxy group provides some electron donation. uoanbar.edu.iq In 6-bromo-2-methoxynicotinic acid, the positions of these electronic influences are reversed, which can lead to different regioselectivity in reactions and altered reactivity of the carboxylic acid group.

AttributeThis compound6-Bromo-2-methoxynicotinic acid
CAS Number 1009735-25-4 1060806-62-3 ariboreagent.com
Molecular Formula C₇H₆BrNO₃ uni.luC₇H₆BrNO₃
Molecular Weight 232.03 g/mol 232.033 g/mol
Reactivity Profile Bromine at activated position for nucleophilic attack uoanbar.edu.iqMethoxy group at activated position, altering electronic distribution

Functional Group Effects on Chemical Transformations

The nature of the substituents on the pyridine ring is a primary determinant of the molecule's chemical behavior.

The replacement of a methoxy group with a hydroxyl group can significantly alter the chemical properties of the nicotinic acid derivative.

Reactivity: The hydroxyl group can act as a nucleophile or be converted into a better leaving group, opening up different reaction pathways compared to the relatively inert methoxy group. For example, a hydroxyl group can be tosylated or mesylated to facilitate substitution reactions. In some biological contexts, replacing a methoxy group with a hydroxyl group has been shown to significantly increase activity. nih.gov

Functional GroupImpact on Properties
Methoxy (-OCH₃) Generally less reactive, influences ring electronics through resonance.
Hydroxyl (-OH) Can be deprotonated, act as a nucleophile, and participate in hydrogen bonding. researchgate.netnih.gov

The bromine atom in this compound is a key functional group for further chemical modifications, particularly through halogen exchange and cross-coupling reactions.

Leaving Group Ability: Bromine is a good leaving group, making the 2-position susceptible to nucleophilic substitution. This allows for the introduction of a variety of other functional groups. The reactivity of the C-Br bond can be modulated by the electronic nature of the other substituents on the pyridine ring.

Halogen Exchange: The bromine atom can be exchanged for other halogens, such as fluorine or iodine, through reactions like the Finkelstein reaction. This can be useful for tuning the reactivity of the molecule for subsequent steps or for applications in areas like radiolabeling.

Structure-Reactivity Relationships in Pyridine Carboxylic Acids

The reactivity of pyridine carboxylic acids is a complex interplay of the electronic effects of the substituents and the inherent properties of the pyridine ring.

Electronic Effects: The pyridine ring is electron-deficient compared to benzene, which makes it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution. uoanbar.edu.iq The positions of substituents have a profound effect on the electron density at different points on the ring.

Electron-withdrawing groups (like the bromine atom and the carboxylic acid) decrease the electron density of the ring, further deactivating it towards electrophilic attack but increasing its susceptibility to nucleophiles. uoanbar.edu.iq

Electron-donating groups (like the methoxy group) increase the electron density, which can partially offset the effect of the withdrawing groups.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-Bromo-6-methoxynicotinic acid?

  • Methodological Answer : A plausible approach involves halogenation or Suzuki-Miyaura coupling. For halogenation, bromination of 6-methoxynicotinic acid using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions could yield the target compound. Alternatively, Suzuki coupling between 6-methoxy-2-boronic nicotinic acid derivatives and brominated aryl halides may be effective, leveraging boronic acid intermediates (as seen in similar methoxy-bromo aromatic systems ). Purification via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane) is recommended, aligning with methods for analogous brominated carboxylic acids .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C6, bromo at C2) and aromatic proton environments.
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹), methoxy (C-O ~1250 cm⁻¹), and C-Br (~600 cm⁻¹) functional groups.
  • HPLC/MS : Assess purity and molecular ion peaks (e.g., [M+H]+ via ESI-MS).
  • Melting Point Analysis : Compare with literature values for structural validation (e.g., similar brominated nicotinic acids melt between 180–220°C ).

Q. How can solubility and stability be optimized for this compound in aqueous reaction systems?

  • Methodological Answer : The carboxylic acid group allows pH-dependent solubility. Use buffered solutions (pH >5) to deprotonate the acid and enhance aqueous solubility. For stability, avoid prolonged exposure to light or high temperatures; store at 2–8°C in inert atmospheres, as recommended for related bromoaromatic acids . Co-solvents like DMSO or ethanol (5–10% v/v) may improve solubility in mixed aqueous systems.

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : DFT calculations using hybrid functionals (e.g., B3LYP with exact exchange terms ) can model electron density distributions, HOMO/LUMO energies, and reaction pathways. For example:

  • Calculate activation barriers for bromine substitution in Suzuki coupling.
  • Simulate substituent effects (methoxy’s electron-donating nature vs. bromine’s electronegativity) on aromatic ring reactivity.
  • Validate with experimental kinetic data and spectroscopic intermediates .

Q. How to resolve contradictory data in reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer : Systematic troubleshooting steps include:

  • Reagent Purity : Ensure brominating agents (e.g., NBS) are anhydrous and stored properly to prevent decomposition .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency, as seen in analogous Suzuki reactions .
  • Temperature Control : Optimize reaction temperature (e.g., 80–100°C for bromination vs. 25–50°C for coupling) to minimize side reactions.
  • In Situ Monitoring : Use TLC or GC-MS to track intermediate formation and adjust stoichiometry .

Q. What strategies enhance regioselectivity in functionalizing this compound?

  • Methodological Answer :

  • Directed Ortho-Metalation : Utilize the methoxy group as a directing group for lithiation at C3 or C5 positions, followed by electrophilic quenching .
  • Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to reduce steric hindrance during bromine substitution .
  • Computational Guidance : DFT-predicted charge densities (via Mulliken analysis) can identify preferred electrophilic attack sites .

Methodological Considerations for Data Interpretation

Q. How to design experiments for comparing the catalytic efficiency of this compound in organometallic reactions?

  • Answer : Use a factorial design of experiments (DoE) to vary:

  • Catalyst loading (0.5–5 mol%).
  • Solvent polarity (THF vs. DMF).
  • Temperature (25–120°C).
    Monitor conversion rates via NMR or HPLC, and correlate with steric/electronic parameters from DFT calculations .

Q. What statistical methods are appropriate for analyzing conflicting spectral data (e.g., NMR vs. XRD) for this compound?

  • Answer : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral datasets. Cross-validate with computational crystallography (e.g., Mercury software) to reconcile NMR-derived bond angles with XRD crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-methoxynicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-methoxynicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.